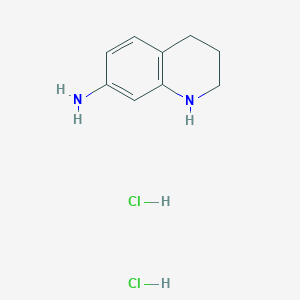

1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives can be efficiently achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, showing high cis selectivity and efficiency (Zhang & Li, 2002). Another method employs visible-light-induced formal [4+2] cycloaddition of acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines, facilitated by a novel Ir(III) complex photo-sensitizer, demonstrating high diastereoselectivity and the construction of contiguous stereogenic centers (Itoh et al., 2020).

科学的研究の応用

Synthesis and Chemical Properties

Domino Reactions for Derivative Synthesis : A highly efficient synthesis of new 1,2,3,4-tetrahydroquinoline derivatives was achieved using a domino reaction of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water. This method favored cis selectivity in cyclization products and highlighted the reactivity and selectivity of using 2,3-dihydrofuran over 3,4-dihydro-2H-pyran (Zhang & Li, 2002).

Antioxidant Activities : The antioxidant activities of 1,2,3,4-tetrahydroquinolines were evaluated, indicating that derivatives with OH and NH2 groups ortho to the heterocyclic NH group showed increased antioxidant activity. This suggests their potential for development as antioxidant agents (Nishiyama et al., 2003).

Photo-Induced Synthesis : A novel synthesis method for 1,2,3,4-tetrahydroquinolines via photo-induced formal [4+2] cycloaddition reaction under visible-light irradiation was reported. This method allows for the synthesis of a wide variety of 1,2,3,4-tetrahydroquinolines with controlled diastereoselectivity, demonstrating the compound’s versatility in synthesis applications (Itoh et al., 2020).

Medicinal Chemistry Applications

- Medicinal Chemistry Significance : 1,2,3,4-Tetrahydroquinoline derivatives have been identified as a crucial class of compounds in pharmaceutical and agrochemical industries, exhibiting a broad range of pharmacological activities such as anti-cancer, anti-diabetic, and anti-inflammatory properties. Their presence in biologically active natural products and therapeutic agents underlines their importance in drug development (Sabale et al., 2013).

Advances in Synthesis and Application

- Synthetic Advances : Recent advances in the synthesis and application of 1,2,3,4-tetrahydroquinoline derivatives in cardiovascular drugs and dyes were reviewed. Comparisons of various synthetic methods such as hydrogenation, Diels-Alder reaction, and domino reactions were discussed, alongside their applications in medicinal chemistry and dye industries. The development of atom-economic methods and enantiomerically pure derivatives was outlined as a future research perspective (Guobao, 2012).

特性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h3-4,6,11H,1-2,5,10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSIWISKUOANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)NC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylid](/img/no-structure.png)

![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)